molecular formula C13H16ClNO4S B2656981 Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate CAS No. 415701-81-4

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate

Cat. No.: B2656981
CAS No.: 415701-81-4
M. Wt: 317.78
InChI Key: LGWXTVSTGSWZKG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate typically involves the reaction of 2-chloro-5-nitrobenzoic acid with piperidine and sulfonyl chloride under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and esterification .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The production involves standard organic synthesis techniques, ensuring high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate is utilized in various scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidin-1-ylsulfonyl group is known to enhance binding affinity to certain proteins, thereby modulating their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, leading to changes in the enzyme’s conformation and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-chloro-5-(piperidin-1-ylsulfonyl)benzoate is unique due to the presence of the piperidin-1-ylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s ability to interact with specific molecular targets, making it a valuable tool in research and development .

Properties

IUPAC Name

methyl 2-chloro-5-piperidin-1-ylsulfonylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClNO4S/c1-19-13(16)11-9-10(5-6-12(11)14)20(17,18)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGWXTVSTGSWZKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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